molecular formula C31H24NO2P B6591316 11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine CAS No. 1361055-07-3

11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine

Cat. No.: B6591316
CAS No.: 1361055-07-3
M. Wt: 473.5 g/mol
InChI Key: DWSOPRPHECDVRB-UHFFFAOYSA-N
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Description

11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine is a complex organic compound with a molecular formula of C31H24NO2P and a molecular weight of 473.50 g/mol . This compound is known for its intricate structure, which includes a dioxaphosphocin ring fused with a benzazepine moiety. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

The synthesis of 11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine involves multiple steps. One common synthetic route includes the following steps :

Chemical Reactions Analysis

11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzazepine moiety, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine has several scientific research applications :

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals, which can be studied for their catalytic properties.

    Biology: The compound is investigated for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine involves its interaction with specific molecular targets . The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its interaction with biological macromolecules, such as proteins and nucleic acids, can modulate their activity and function.

Comparison with Similar Compounds

11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine can be compared with other similar compounds, such as :

    5-(4,5,6,7-tetrahydrodiindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine: This compound has a similar structure but differs in the positioning of the dioxaphosphocin ring.

    (11aR)-5-(4,5,6,7-tetrahydrodiindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)-5H-dibenzo[b,f]azepine: This isomer has a different stereochemistry, which can affect its chemical properties and reactivity.

The uniqueness of 11-(4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl)benzobbenzazepine lies in its specific arrangement of functional groups and its ability to form stable complexes with metal ions.

Properties

IUPAC Name

11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24NO2P/c1-3-11-25-21(7-1)15-16-22-8-2-4-12-26(22)32(25)35-33-27-13-5-9-23-17-19-31(29(23)27)20-18-24-10-6-14-28(34-35)30(24)31/h1-16H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSOPRPHECDVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)N6C7=CC=CC=C7C=CC8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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